molecular formula C10H7F3N2O3 B8348770 (5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

(5-Trifluoromethyl-benzo[d]isoxazol-3-ylamino)-acetic acid

Cat. No. B8348770
M. Wt: 260.17 g/mol
InChI Key: KIZJYOWFERSKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:30][CH2:31][Cl:32].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([c:8]([NH:11][CH2:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[n:9][o:10]2)[cH:20]1)([F:21])[F:22].[OH:23][C:24]([C:25]([F:26])([F:27])[F:28])=[O:29]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([c:8]([NH:11][CH2:12][C:13](=[O:14])[OH:15])[n:9][o:10]2)[cH:20]1)([F:21])[F:22]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)CNc1noc2ccc(C(F)(F)F)cc12
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CNc1noc2ccc(C(F)(F)F)cc12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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